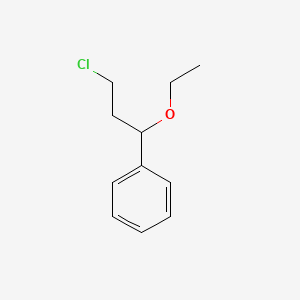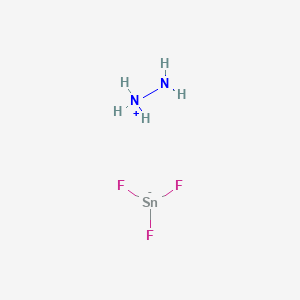
hydrazinium trifluorostannate(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinium trifluorostannite is a white crystalline solid with the chemical formula F₃H₅N₂Sn. It is widely used in organic synthesis due to its excellent stability and reactivity. This compound plays a crucial role as a versatile reagent in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinium trifluorostannite can be synthesized through the reaction of hydrazine with trifluorostannic acid. The reaction typically involves mixing hydrazine hydrate with trifluorostannic acid under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of hydrazinium trifluorostannite involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Hydrazinium trifluorostannite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine and other by-products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with hydrazinium trifluorostannite include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving hydrazinium trifluorostannite depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxides, while reduction reactions may produce hydrazine and other nitrogen-containing compounds .
科学的研究の応用
Hydrazinium trifluorostannite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is employed in the study of biological systems and biochemical reactions.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of hydrazinium trifluorostannite involves its interaction with molecular targets through various pathways. It can act as a reducing agent, donating electrons to other molecules, or as an oxidizing agent, accepting electrons. These interactions can lead to the formation of new chemical bonds and the transformation of reactants into products .
類似化合物との比較
Similar Compounds
Some compounds similar to hydrazinium trifluorostannite include:
- Hydrazine
- Trifluorostannic acid
- Hydrazinium sulfate
- Hydrazinium chloride
Uniqueness
Hydrazinium trifluorostannite is unique due to its combination of hydrazine and trifluorostannic acid, which imparts it with distinct chemical properties. Its stability and reactivity make it a valuable reagent in various chemical reactions, setting it apart from other similar compounds .
特性
分子式 |
F3H5N2Sn |
|---|---|
分子量 |
208.76 g/mol |
IUPAC名 |
aminoazanium;trifluorostannanide |
InChI |
InChI=1S/3FH.H4N2.Sn/c;;;1-2;/h3*1H;1-2H2;/q;;;;+2/p-2 |
InChIキー |
QVIAWVVTEIPXKY-UHFFFAOYSA-L |
正規SMILES |
[NH3+]N.F[Sn-](F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


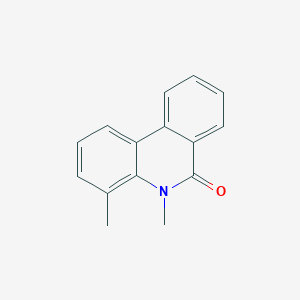
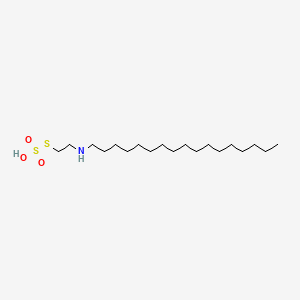


![6-Iodo-benzo[d][1,3]oxazin-4-one](/img/structure/B13790036.png)
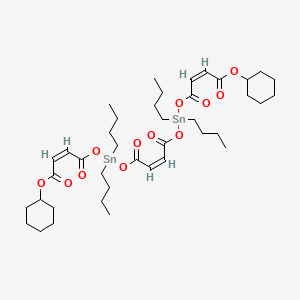
![2-[(3-Methoxyphenyl)phenylamino]acetonitrile](/img/structure/B13790044.png)
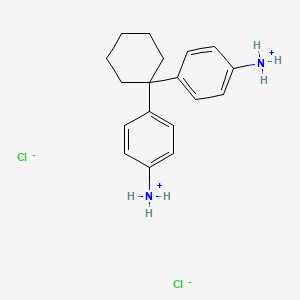
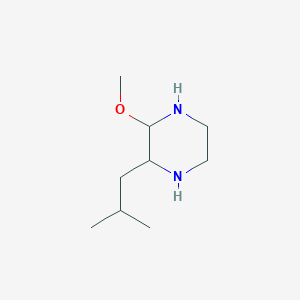

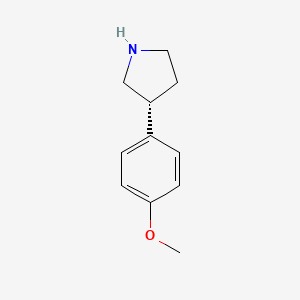
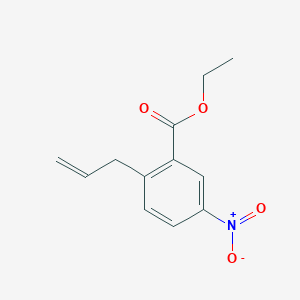
![Bis(2,2,3,3,3-pentafluoropropanoic acid)4-[1-(2,2,3,3,3-pentafluoro-1-oxopropoxy)-2-[(2,2,3,3,3-pentafluoro-1-oxopropyl)amino]propyl]-1,2-phenylene ester](/img/structure/B13790079.png)
